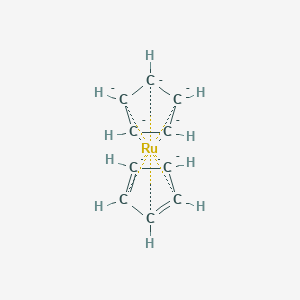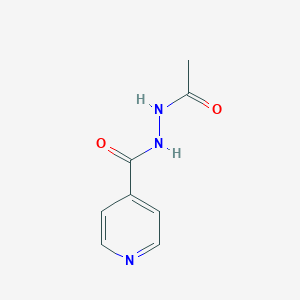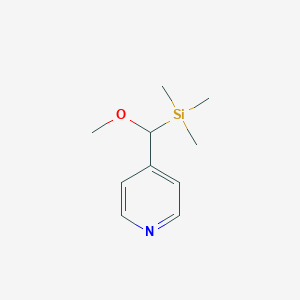
4-(Methoxy(trimethylsilyl)methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxy(trimethylsilyl)methyl)pyridine, also known as TMS-pyridine, is a commonly used reagent in organic chemistry. It is a pyridine derivative that is often used as a catalyst in various chemical reactions due to its unique properties. This compound has gained significant attention in the scientific community due to its potential applications in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 4-(Methoxy(trimethylsilyl)methyl)pyridine involves the activation of the carbonyl group in the substrate. The oxygen atom in the carbonyl group is coordinated with the 4-(Methoxy(trimethylsilyl)methyl)pyridine, which enhances the electrophilicity of the carbonyl group. This results in an increased rate of reaction and improved yield of the desired product.
Effets Biochimiques Et Physiologiques
4-(Methoxy(trimethylsilyl)methyl)pyridine has no known biochemical or physiological effects on living organisms. It is primarily used in laboratory experiments and is not intended for human consumption.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Methoxy(trimethylsilyl)methyl)pyridine is a highly effective catalyst that can be used in small amounts to achieve high yields of the desired product. It is also relatively inexpensive and readily available. However, 4-(Methoxy(trimethylsilyl)methyl)pyridine is highly reactive and can be hazardous if not handled properly. It also has a strong odor and can cause irritation to the eyes and respiratory system.
Orientations Futures
There are several future directions for research on 4-(Methoxy(trimethylsilyl)methyl)pyridine. One potential area of study is the development of new synthetic methods using 4-(Methoxy(trimethylsilyl)methyl)pyridine as a catalyst. Another area of research is the study of the mechanism of action of 4-(Methoxy(trimethylsilyl)methyl)pyridine and its interactions with other reagents. Additionally, 4-(Methoxy(trimethylsilyl)methyl)pyridine could be used in the development of new pharmaceuticals and other organic compounds.
Méthodes De Synthèse
4-(Methoxy(trimethylsilyl)methyl)pyridine is synthesized by reacting pyridine with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride. The reaction yields 4-(Methoxy(trimethylsilyl)methyl)pyridine as a colorless liquid that is highly reactive and can be stored under inert conditions.
Applications De Recherche Scientifique
4-(Methoxy(trimethylsilyl)methyl)pyridine has been extensively studied for its applications in organic synthesis. It is commonly used as a catalyst in various reactions such as acylation, alkylation, and esterification. 4-(Methoxy(trimethylsilyl)methyl)pyridine has also been used in the synthesis of various natural products, pharmaceuticals, and other organic compounds.
Propriétés
Numéro CAS |
138761-47-4 |
|---|---|
Nom du produit |
4-(Methoxy(trimethylsilyl)methyl)pyridine |
Formule moléculaire |
C10H17NOSi |
Poids moléculaire |
195.33 g/mol |
Nom IUPAC |
[methoxy(pyridin-4-yl)methyl]-trimethylsilane |
InChI |
InChI=1S/C10H17NOSi/c1-12-10(13(2,3)4)9-5-7-11-8-6-9/h5-8,10H,1-4H3 |
Clé InChI |
LNBDVOICBSZXHJ-UHFFFAOYSA-N |
SMILES |
COC(C1=CC=NC=C1)[Si](C)(C)C |
SMILES canonique |
COC(C1=CC=NC=C1)[Si](C)(C)C |
Synonymes |
Pyridine, 4-[methoxy(trimethylsilyl)methyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



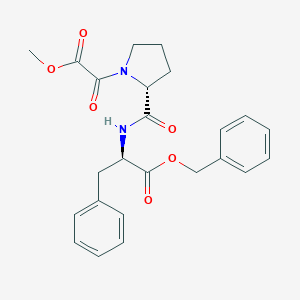
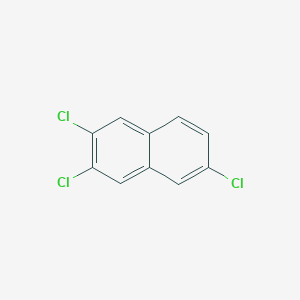
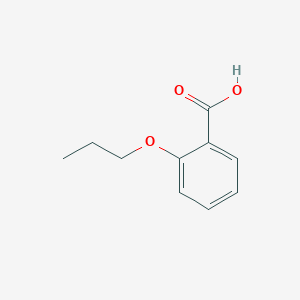
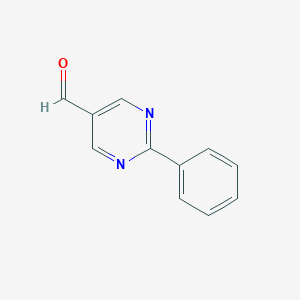
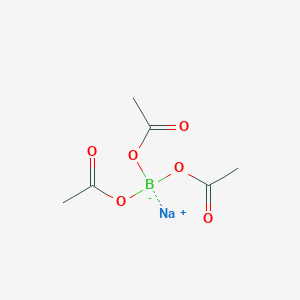
![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)
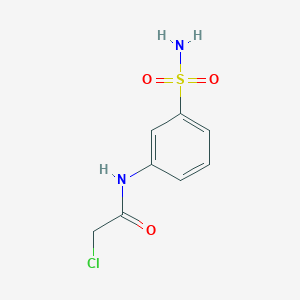
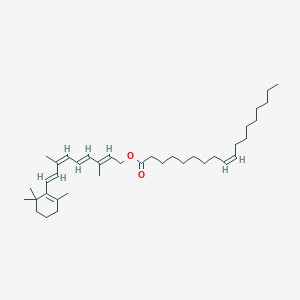
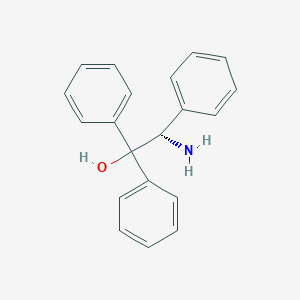
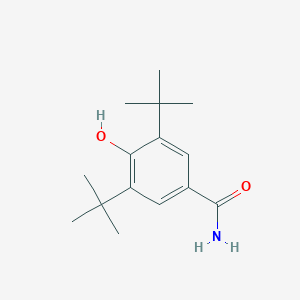
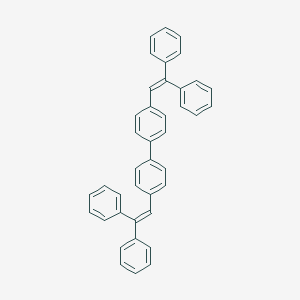
![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine](/img/structure/B140537.png)
